molecular formula C23H25N5O2S B2914453 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 852144-62-8

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2914453
CAS No.: 852144-62-8
M. Wt: 435.55
InChI Key: AWRDQPMBQWWFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 2-methoxyethyl chain at position 2. A thioether linkage connects the triazole moiety to an acetamide group, which is further substituted with a 3,5-dimethylphenyl aromatic ring.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-15-10-16(2)12-17(11-15)25-21(29)14-31-23-27-26-22(28(23)8-9-30-3)19-13-24-20-7-5-4-6-18(19)20/h4-7,10-13,24H,8-9,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRDQPMBQWWFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that incorporates diverse bioactive moieties. The structural features of this compound suggest significant potential in medicinal chemistry, particularly in the realms of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • Indole Moiety : Known for its role in various biological activities, including interactions with serotonin receptors.
  • Triazole Ring : Recognized for its ability to inhibit cytochrome P450 enzymes.
  • Thioether Linkage : Enhances the stability and bioactivity of the compound.
  • Acetamide Group : Contributes to the overall pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indole Derivative : Functionalization of an indole precursor.
  • Triazole Ring Formation : Reaction with appropriate reagents to create the triazole structure.
  • Thioether Linkage : Introduction of the thioether through reaction with a thiol compound.
  • Acetamide Formation : Final reaction with 3,5-dimethylphenyl acetic acid or derivatives.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds featuring indole and triazole moieties. For instance:

  • In vitro studies have shown that related compounds exhibit effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. For example, one study reported an IC50 value of 0.34 μM against MCF-7 cells for a structurally similar compound .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity against a range of pathogens:

  • It has been tested against ESKAPE pathogens (a group known for antibiotic resistance) and demonstrated variable potency patterns . The presence of the triazole ring is particularly relevant as it has been associated with enhanced antibacterial effects.

The proposed mechanism involves:

  • Binding to specific molecular targets such as enzymes or receptors, modulating their activity.
  • Inducing apoptosis in cancer cells through pathways similar to those triggered by colchicine, which disrupts tubulin polymerization .

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity and potential therapeutic applications of this compound:

StudyFindings
Demonstrated significant activity against cancer cell lines with IC50 values indicating potent antiproliferative effects.
Evaluated antibacterial properties against ESKAPE pathogens; showed promising results particularly in Gram-positive bacteria.
Highlighted the role of triazole derivatives in chemotherapeutic applications; indicated potential synergy when combined with other agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Triazole 5-(Indol-3-yl), 4-(2-methoxyethyl), S-linked acetamide (3,5-dimethylphenyl) Not explicitly reported (potential anticancer) N/A
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole Indole-methyl, S-linked acetamide (4-methylphenyl) Enzyme inhibition (e.g., acetylcholinesterase)
N-(2-(1-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide 1,2,4-Triazole Indole-ethyl, 5-methoxy, mercapto group, phenyl Antimicrobial activity
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester (8a) 1,3,4-Thiadiazole Benzoyl, methyl-nicotinic ester Anticancer (reported in vitro cytotoxicity)

Key Observations:

Core Heterocycle Influence: The 1,2,4-triazole core in the target compound and may enhance metabolic stability compared to the 1,3,4-oxadiazole in , which is more prone to hydrolysis.

Substituent Effects: The 2-methoxyethyl group in the target compound likely increases hydrophilicity compared to the methylphenyl group in or the mercapto group in .

Biological Activity Trends :

  • Oxadiazole derivatives (e.g., ) show enzyme inhibition, suggesting the target compound’s triazole core may interact with similar biological targets but with altered potency.
  • Mercapto-substituted triazoles () demonstrate antimicrobial activity, implying the thioether linkage in the target compound could be critical for redox-related mechanisms.

Key Insights:

  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, similar to , which require protective groups (e.g., trityl) and transition-metal catalysts.
  • Thermal Stability : High melting points in suggest that triazole/oxadiazole cores improve thermal stability, a trait expected in the target compound.

Research Findings and Implications

  • Anticancer Potential: Analogues with indole-triazole scaffolds () have shown antiproliferative effects, suggesting the target compound could be evaluated against cancer cell lines (e.g., MCF-7, HepG2) .
  • SAR Insights : The 3,5-dimethylphenyl group may reduce metabolic degradation compared to nitro- or halogen-substituted derivatives (), improving pharmacokinetics.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can structural purity be validated?

The compound can be synthesized via multi-step nucleophilic substitution and acylation reactions. For example, a triazole-thio intermediate may react with an activated acetamide derivative under basic conditions (e.g., DMF with K₂CO₃). Post-synthesis, nuclear magnetic resonance (NMR) is critical for structural validation:

  • 1H NMR : Confirm the presence of indole protons (δ 7.0–7.5 ppm), methyl groups (δ 2.1–2.3 ppm for dimethylphenyl), and methoxyethyl signals (δ 3.3–3.5 ppm).
  • 13C NMR : Verify carbonyl carbons (δ ~170 ppm) and triazole ring carbons (δ 140–160 ppm). Recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing intermediates during synthesis?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). For intermediates with protecting groups (e.g., trityl), monitor deprotection via thin-layer chromatography (TLC) with UV visualization .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

Use anhydrous solvents (e.g., THF, DMF) under nitrogen atmosphere. For hygroscopic intermediates, employ gloveboxes or sealed Schlenk lines. Quench reactive byproducts (e.g., H₂S from thiol reactions) with aqueous NaHCO₃ .

Advanced Research Questions

Q. What statistical methods optimize reaction conditions for higher yields?

Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can model interactions between reaction time (X₁) and temperature (X₂), with yield as the response. Use ANOVA to identify significant factors and optimize conditions .

Q. How can computational tools predict the compound’s reactivity or stability under varying pH?

Quantum mechanical calculations (e.g., DFT) model hydrolysis pathways. For instance, simulate the thioether bond’s susceptibility to oxidation at pH 7.4 (physiological conditions) versus pH 2 (gastric). Pair with experimental validation via HPLC stability assays .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Dose-response normalization : Compare IC₅₀ values using standardized controls (e.g., doxorubicin for cytotoxicity).
  • Assay interference checks : Test for false positives/negatives via counter-screens (e.g., fluorescence quenching in cell-based assays).
  • Meta-analysis : Apply weighted Z-scores to reconcile discrepancies from multiple studies .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Synthesize analogs with systematic modifications (e.g., methoxyethyl → ethoxyethyl, dimethylphenyl → trifluoromethylphenyl). Test against off-target receptors using radioligand binding assays. Use CoMFA or CoMSIA models to correlate substituent effects with activity .

Q. What advanced separation techniques purify enantiomers or polymorphs of this compound?

Chiral HPLC with cellulose-based columns resolves enantiomers. For polymorphs, use X-ray powder diffraction (XRPD) to identify crystalline forms and optimize solvent-antisolvent crystallization .

Q. How do solvent polarity and temperature affect the compound’s solubility in preclinical formulations?

Conduct phase-solubility studies in PEG-400/water mixtures at 25°C and 37°C. Use the Hildebrand solubility parameter to match solvents with the compound’s polarity. For low solubility, consider amorphous solid dispersions .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Combine knockdown/knockout models (e.g., CRISPR-Cas9) with proteomic profiling (LC-MS/MS) to identify downstream targets. Use surface plasmon resonance (SPR) to measure binding kinetics to purified proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.